![molecular formula C9H13BrN2O B1525145 3-[(5-溴-4-甲基-2-吡啶基)氨基]-1-丙醇 CAS No. 1220019-47-5](/img/structure/B1525145.png)
3-[(5-溴-4-甲基-2-吡啶基)氨基]-1-丙醇
描述
“3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol” is a chemical compound with the CAS Number: 1220019-47-5. It has a molecular weight of 245.12 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for “3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol” is1S/C9H13BrN2O/c1-7-5-9(11-3-2-4-13)12-6-8(7)10/h5-6,13H,2-4H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
科学研究应用
杂环化合物的合成
杂环β-氨基酸的合成证明了相关化合物在通过迈克尔加成和后续转化制备β-氨基-5-嘧啶丙酸及其衍生物以进行肽和肽模拟物合成的用途 (Bovy & Rico, 1993)。此外,通过亲核取代反应合成的烟酰胺衍生物表现出抗肿瘤特性,强调了类似吡啶基氨基化合物潜在的生物医学应用 (Girgis, Hosni, & Barsoum, 2006)。
潜在的抗胆碱能支气管扩张剂
制备了一系列 3-(氨基烷基)苯并吡喃[3,4-c]吡啶-5-酮,并将其作为潜在的抗胆碱能支气管扩张剂进行了测试,突出了吡啶基氨基团在呼吸道疾病治疗剂开发中的重要性 (Connor et al., 1989)。
分析方法
高效液相色谱法测定人血浆中的 3-氨基-5-乙基-6-甲基吡啶-2-酮,说明了吡啶基氨基化合物在分析化学中监测治疗剂方面的重要性 (Woolf, Fu, & Matuszewski, 1993)。
抗肿瘤和抗原生动物活性
具有抗原生动物活性的新型双苯甲酰胺咪唑[1,2-a]吡啶和四氢咪唑[1,2-a]吡啶的合成突出了吡啶基氨基化合物在开发治疗寄生虫感染的新疗法中的重要性 (Ismail et al., 2008)。
催化反应的配体
双(恶唑啉基)吡咯作为 Suzuki 型 C-C 偶联中钯催化剂的单阴离子三齿配体,例证了吡啶基氨基化合物在促进有机合成和催化中的用途 (Mazet & Gade, 2001)。
属性
IUPAC Name |
3-[(5-bromo-4-methylpyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-9(11-3-2-4-13)12-6-8(7)10/h5-6,13H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSPYQIUZFLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



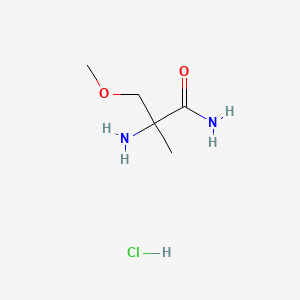
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
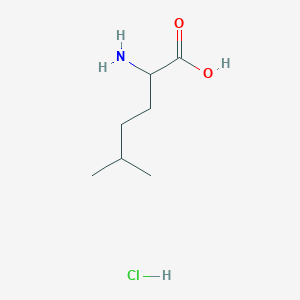
amino}acetic acid](/img/structure/B1525067.png)
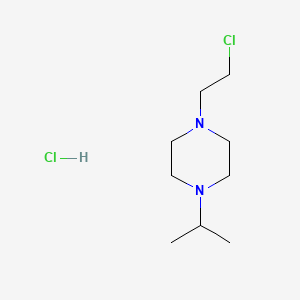
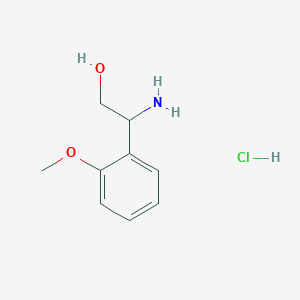
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)
![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)
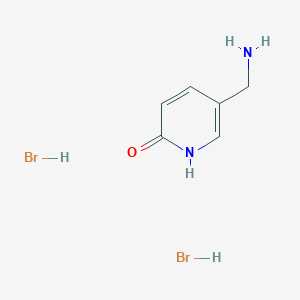
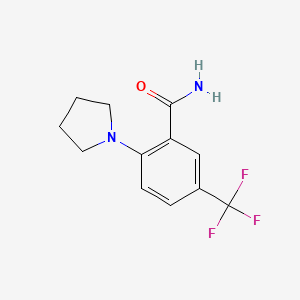
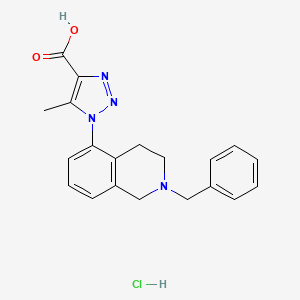
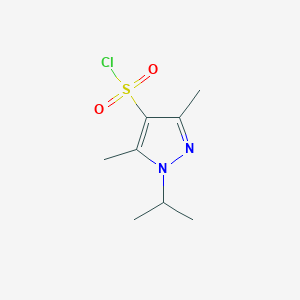
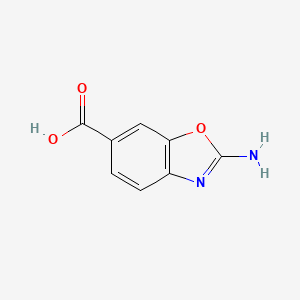
![4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline](/img/structure/B1525081.png)